GNE-140 is classified as a lactate dehydrogenase A inhibitor. It is synthesized from various chemical precursors and has been characterized for its biochemical properties and potential therapeutic applications in oncology. The compound has been extensively studied for its effects on different cancer cell lines, demonstrating significant inhibition of lactate dehydrogenase activity with an IC50 value of approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B .
The synthesis of GNE-140 involves several steps, typically starting from commercially available starting materials. The specific synthetic route may vary, but it generally includes the following stages:
The detailed technical aspects can include reaction conditions such as temperature, pressure, and solvent systems used during synthesis .
GNE-140 primarily acts through competitive inhibition of lactate dehydrogenase A. The compound binds to the active site of the enzyme, preventing the conversion of pyruvate to lactate. This inhibition leads to decreased lactate production and altered cellular metabolism.
Key reactions include:
Experimental setups often utilize cell lines treated with GNE-140 to measure changes in metabolic activity and enzyme kinetics .
The mechanism of action for GNE-140 involves:
Experimental data support these mechanisms through assays measuring extracellular acidification rates and lactate levels in treated cell lines.
GNE-140 has significant potential applications in various scientific fields:
Lactate Dehydrogenase A (LDHA) catalyzes the final step of anaerobic glycolysis, converting pyruvate to lactate while regenerating nicotinamide adenine dinucleotide (NAD⁺). This reaction is fundamental to the Warburg effect, a metabolic hallmark of cancer where tumor cells preferentially utilize glycolysis for energy production despite adequate oxygen availability. Unlike normal cells, which primarily rely on oxidative phosphorylation, cancer cells leverage aerobic glycolysis to support rapid proliferation, biomass synthesis, and adaptation to hypoxic microenvironments [3] [10]. The Warburg effect enables the generation of metabolic intermediates essential for nucleotide, lipid, and amino acid biosynthesis, thereby facilitating uncontrolled tumor growth [4] [6].
Elevated LDHA expression is a consistent feature across diverse malignancies, including pancreatic adenocarcinoma, glioblastoma, diffuse large B-cell lymphoma (DLBCL), and triple-negative breast cancer. In pancreatic adenocarcinoma, Lactate Dehydrogenase A overexpression correlates with Kirsten rat sarcoma viral oncogene homolog mutations and hypoxia-inducible factor 1-alpha activation, driving glycolytic flux and extracellular acidification [7]. Similarly, glioblastoma cells exhibit Lactate Dehydrogenase A-dependent lactate secretion, which remodels the tumor microenvironment to promote immunosuppression and angiogenesis [8]. Clinical bioinformatics analyses of The Cancer Genome Atlas datasets confirm that high Lactate Dehydrogenase A mRNA levels predict poor prognosis and reduced overall survival in multiple cancer types [3] [7].
Table 1: Lactate Dehydrogenase A Expression and Clinical Significance in Selected Cancers
Cancer Type | Association with LDHA | Prognostic Impact |
---|---|---|
Pancreatic Adenocarcinoma | Overexpression linked to K-Ras mutations and HIF-1 signaling [7] | Shorter overall survival [7] |
Glioblastoma | Drives macrophage recruitment via extracellular vesicle-mediated symbiosis [8] | Correlates with immune suppression [8] |
Diffuse Large B-Cell Lymphoma | Knockdown increases apoptosis and reduces cell migration [3] | High expression in peripheral blood mononuclear cells [3] |
Triple-Negative Breast Cancer | Regulated by POU1F1 transcription factor; induces fibroblast activation [6] | Correlates with relapse and metastasis [6] |
Pharmacological inhibition of Lactate Dehydrogenase A disrupts multiple oncogenic processes: (1) It impedes glycolytic flux by blocking pyruvate-to-lactate conversion, depleting NAD⁺ regeneration capacity and causing ATP crisis; (2) It reduces lactate secretion, thereby mitigating microenvironment acidification and its pro-invasive consequences; and (3) It reactivates mitochondrial oxidative metabolism, increasing reactive oxygen species accumulation and apoptosis sensitivity [4] [10]. In DLBCL models, Lactate Dehydrogenase A knockdown suppresses cell proliferation and migration while inducing apoptosis through phospho-Signal Transducer and Activator of Transcription 5 downregulation [3]. Furthermore, Lactate Dehydrogenase A inhibition reverses immunosuppression by reducing lactate-mediated polarization of tumor-associated macrophages and cytotoxic T-cell dysfunction [8] [10].
Genetic validations support Lactate Dehydrogenase A as a therapeutic target. shRNA-mediated Lactate Dehydrogenase A depletion in breast cancer cells reduces tumor volume and ¹⁸F-fluorodeoxyglucose uptake in xenograft models, confirming its role in sustaining glucose avidity [6]. However, metabolic plasticity—wherein cancer cells shift to oxidative phosphorylation upon Lactate Dehydrogenase A inhibition—poses a resistance challenge. This underscores the need for combinatorial strategies targeting both glycolytic and mitochondrial pathways [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5